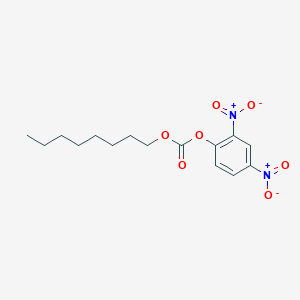
(2,4-dinitrophenyl) octyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dinitrophenyl) octyl carbonate: is an organic compound with the molecular formula C15H20N2O7 It is a derivative of carbonic acid where the hydrogen atoms are replaced by a 2,4-dinitrophenyl group and an octyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,4-dinitrophenyl octyl ester typically involves the reaction of 2,4-dinitrophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dinitrophenol attacks the carbonyl carbon of octyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of carbonic acid, 2,4-dinitrophenyl octyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: (2,4-dinitrophenyl) octyl carbonate can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 2,4-dinitrophenol and octanol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or hydrogen with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Hydrolysis: 2,4-dinitrophenol and octanol.
Reduction: 2,4-diaminophenyl octyl ester.
Substitution: Corresponding substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2,4-Dinitrophenyl) octyl carbonate serves as a reagent in organic synthesis. It is particularly useful in the preparation of other esters and amides and acts as a model compound for studying esterification and hydrolysis reactions. Its reactivity allows researchers to explore various chemical transformations.
Biology
In biological research, this compound is utilized to study enzyme-catalyzed hydrolysis reactions. It acts as a substrate for esterases and lipases, which are critical for understanding enzyme mechanisms. The hydrolysis of this compound leads to the release of 2,4-dinitrophenol and octanol, providing insights into metabolic pathways.
Medicine
While not directly used as a therapeutic agent, derivatives of this compound are being investigated as prodrugs. These derivatives can be hydrolyzed in vivo to release active pharmaceutical ingredients, potentially enhancing drug delivery systems.
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing more complex molecules. Its properties facilitate its use in various chemical manufacturing processes .
Case Study 1: Enzyme Mechanism Investigation
A study utilized this compound to investigate the mechanism of action of lipases. By measuring the rate of hydrolysis under varying conditions, researchers elucidated key aspects of enzyme specificity and efficiency.
Case Study 2: Prodrug Development
Research explored the potential of this compound derivatives as prodrugs for targeted drug delivery. The study demonstrated that these compounds could be effectively hydrolyzed in biological systems to release therapeutically active agents.
Wirkmechanismus
The mechanism of action of carbonic acid, 2,4-dinitrophenyl octyl ester primarily involves its hydrolysis to release 2,4-dinitrophenol and octanol. The 2,4-dinitrophenol moiety can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis and leading to increased heat production. This property is exploited in biochemical studies to investigate mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
- Carbonic acid, 2,4-dinitrophenyl methyl ester
- Carbonic acid, 2,4-dinitrophenyl ethyl ester
- Carbonic acid, 2,4-dinitrophenyl butyl ester
Comparison: Compared to its methyl, ethyl, and butyl counterparts, carbonic acid, 2,4-dinitrophenyl octyl ester has a longer alkyl chain, which can influence its solubility and reactivity. The longer chain may also affect its interaction with biological membranes, potentially altering its biological activity.
Conclusion
(2,4-dinitrophenyl) octyl carbonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
15741-90-9 |
|---|---|
Molekularformel |
C15H20N2O7 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
15741-90-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















